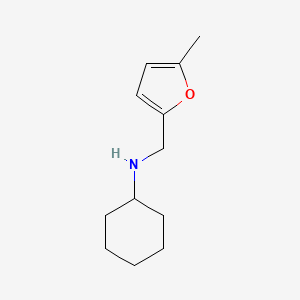

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is a compound that can be categorized within the class of bicyclic furan derivatives. These compounds are of interest due to their potential biological activities and their structural complexity. The furan ring, a heterocyclic aromatic organic compound, is a key structural component that can be modified to produce various derivatives with different properties and potential applications.

Synthesis Analysis

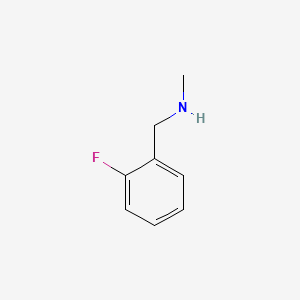

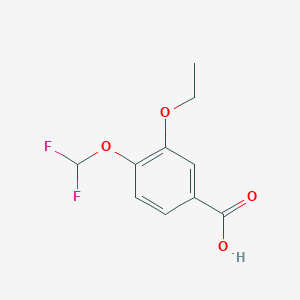

The synthesis of related bicyclic furan derivatives has been explored in several studies. One approach to synthesizing these compounds involves a two-step process to obtain the cyclohexa[b]furanic skeleton, followed by the introduction of functional groups such as hydroxyethylamine . The conjugation between the ketone and the aromatic ring can complicate the introduction of these functional groups, but this issue can be overcome by reducing the ketone group, which facilitates the addition of the desired functionalities . Another study describes the synthesis of Schiff bases from 5-methyl-4-ethoxycarbonyl-3-cyano-2-furan amine, which involves a refluxing reaction with aromatic aldehydes, alcohol as a solvent, and acetic acid as a catalyst .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a cyclohexyl group attached to a furan ring substituted with a methyl group and a methylene bridge linking to an amine group. The precise structure would depend on the specific synthetic route and the position of the substituents on the furan ring. The structure of related compounds has been characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), and mass spectrometry (MS), which provide detailed information about the molecular framework and the nature of the substituents .

Chemical Reactions Analysis

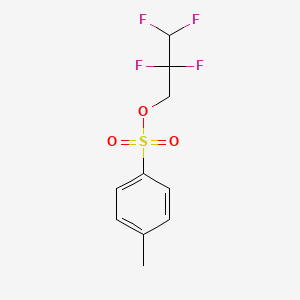

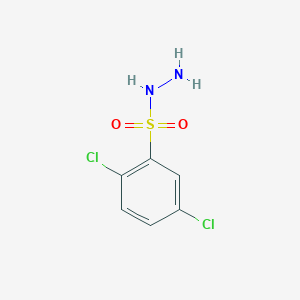

The chemical reactivity of furan derivatives can be quite diverse, depending on the substituents and the reaction conditions. For instance, the synthesis of Schiff bases mentioned earlier involves the formation of an imine bond between an amine and an aldehyde . In another example, the displacement of a tosyl group by an ether or thioether function in a furan-derived compound has been achieved through a stereospecific SN2' substitution reaction . These reactions highlight the versatility of furan derivatives in undergoing various chemical transformations to yield a wide array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan ring suggests potential aromaticity, which could affect the compound's stability and reactivity. The amine group would likely confer basic properties and could participate in hydrogen bonding, impacting the compound's solubility and boiling point. The methyl group might contribute to the compound's hydrophobic character. While specific data on this compound is not provided, related compounds have been studied for their biological activities, such as cytotoxicity against cancer cell lines and antimicrobial properties . These activities suggest that the compound could have significant interactions with biological systems, which would be an important aspect of its chemical properties profile.

Applications De Recherche Scientifique

Photopolymerization for 3D Printing Materials

A study on a furan derivative, specifically a type II photoinitiator for LED light photopolymerization, demonstrated its utility in 3D printing materials. This derivative, synthesized via a one-step reaction, showed a high polymerization rate and conversion at low concentrations due to its large molar extinction coefficient and long-wavelength absorption. Its photobleaching performance and compatibility with light-color materials under visible light polymerization highlight its potential in the development of advanced 3D printing materials (Li et al., 2019).

Biological Activity

Another study focused on the synthesis and biological activity evaluation of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, including an amine derivative. These compounds were assessed for cytotoxicity against cancer cell lines and antimicrobial activity against various bacteria. The amine derivative exhibited potent biological activity, underscoring the potential of furan derivatives in pharmaceutical applications (Phutdhawong et al., 2019).

Synthetic Chemistry

Research on the synthesis of benzimidazoles from furan derivatives has developed methods for intramolecular cyclization, demonstrating the versatility of these compounds in synthetic organic chemistry. This work provides insights into the synthesis of complex organic structures from furan-based starting materials (Stroganova et al., 2013).

Catalysis

A study on chiral bis(olefin)amine rhodium(I) complexes explored their use in transfer hydrogenation reactions, highlighting the application of furan-derived amines in catalysis. These complexes were tested for their ability to catalyze hydrogenation reactions, revealing the potential of such compounds in homogeneous catalysis (Zweifel et al., 2009).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that furan derivatives can interact with various biological targets depending on their specific structures .

Mode of Action

Furan derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Furan derivatives can potentially affect multiple pathways depending on their specific targets .

Pharmacokinetics

It is known that the compound is a solid at room temperature, and it has a density of 107 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol . These properties could influence its bioavailability.

Result of Action

It is known that the compound has biological activity and can be used as a reagent in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine. For instance, the compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere . It should also be handled in a well-ventilated environment to avoid inhalation of its vapors .

Propriétés

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTVZPSKHVADEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)